In-Depth Technical Guide to 4-Tert-butoxyaniline: Synthesis, Properties, and Applications in Drug Discovery
In-Depth Technical Guide to 4-Tert-butoxyaniline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-tert-butoxyaniline, a valuable building block in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its potential applications in drug development, particularly in the design of kinase inhibitors. Safety and handling information are also included to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
4-tert-butoxyaniline, with the CAS number 57120-36-2, is an aromatic amine featuring a tert-butoxy group at the para position.[1] This substitution significantly influences its physicochemical properties, making it a subject of interest in the development of novel therapeutic agents. The tert-butyl group, in particular, can enhance lipophilicity, a key factor in drug absorption and distribution.
Table 1: Chemical and Physical Properties of 4-Tert-butoxyaniline and Related Compounds
| Property | 4-Tert-butoxyaniline | 4-Tert-butylaniline | 4-Butoxyaniline |
| CAS Number | 57120-36-2[1] | 769-92-6[2] | 4344-55-2[3] |
| Molecular Formula | C10H15NO[4] | C10H15N[5] | C10H15NO[3] |
| Molecular Weight | 165.23 g/mol [4] | 149.23 g/mol [2] | 165.23 g/mol [3] |
| Melting Point | Data not available | 15-16 °C[2] | Predicted: 60.74 °C[3] |
| Boiling Point | Data not available | 90-93 °C / 3 mmHg[2] | 148-149 °C / 13 mmHg[3] |
| Density | Data not available | 0.937 g/mL at 25 °C[2] | 0.992 g/mL at 25 °C[3] |
| Solubility | Data not available | Data not available | Data not available |
Synthesis of 4-Tert-butoxyaniline
A general method for the synthesis of 4-tert-butoxyaniline involves a copper-catalyzed amination of an aryl chloride.
Experimental Protocol
Materials:
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1-tert-Butoxy-4-chlorobenzene
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Ammonium hydroxide
-
Copper iodide (CuI)
-
Ligand (e.g., L-15, specific structure not provided in the source)
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Potassium phosphate (K3PO4)
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Dimethyl sulfoxide (DMSO)
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Ethyl acetate
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Water
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Anhydrous sodium sulfate
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10 mL Schlenk tube
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Argon gas supply
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Standard laboratory glassware for extraction and purification
Procedure:
-
To a 10 mL Schlenk tube, add copper iodide (0.05 mmol), the specified ligand (0.05 or 0.1 mmol), and potassium phosphate (1.1 mmol).
-
Evacuate the tube and backfill with argon. Repeat this process three times to ensure an inert atmosphere.
-
Add 1-tert-butoxy-4-chlorobenzene (1.0 mmol), 1 mL of DMSO, and ammonium hydroxide (2.0 mmol) to the Schlenk tube.
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Stir the reaction mixture homogeneously at a temperature of 110°C or 120°C for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Add water and ethyl acetate to the reaction mixture and perform a liquid-liquid extraction.
-
Separate the organic phase. Extract the aqueous phase twice more with ethyl acetate.
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Combine all organic phases and dry over anhydrous sodium sulfate.
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Concentrate the dried organic phase under reduced pressure.
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Purify the resulting residue by column chromatography to obtain the final product, 4-tert-butoxyaniline.[3]
Diagram 1: Synthesis Workflow for 4-Tert-butoxyaniline
Caption: General workflow for the synthesis of 4-tert-butoxyaniline.
Applications in Drug Development
The aniline scaffold is a well-established pharmacophore in medicinal chemistry, frequently found in approved drugs, particularly kinase inhibitors.[6] The introduction of substituents on the aniline ring, such as the tert-butoxy group, allows for the fine-tuning of a compound's pharmacological properties, including bioavailability, solubility, and selectivity for its biological target.[6] The tert-butyl group can enhance the metabolic stability of a compound.
Role as a Scaffold in Kinase Inhibitors
Aniline derivatives are key components of many anilinoquinazoline and anilinopyrimidine-based kinase inhibitors.[7] These inhibitors typically target the ATP-binding site of kinases, enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The aniline moiety often serves as a crucial hydrogen bond donor and acceptor, facilitating the binding of the inhibitor to the kinase.
Diagram 2: Generalized Kinase Inhibition by Anilino-Based Compounds
Caption: Competitive inhibition of a kinase by an anilino-based inhibitor.
While specific biological targets and signaling pathways for 4-tert-butoxyaniline itself have not been explicitly detailed in the available literature, its structural motif strongly suggests its potential as a scaffold for developing inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Src kinase.[7] The development of "clickable" 4-anilinoquinazoline kinase inhibitors demonstrates the utility of this class of compounds in generating affinity matrices for identifying interacting proteins from cellular lysates.[8]
Safety and Handling
Detailed safety information for 4-tert-butoxyaniline is not extensively available. However, based on the data for the structurally similar compound 4-butoxyaniline, it should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause irritation to the eyes, respiratory system, and skin.[3]
Recommended Personal Protective Equipment (PPE):
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Protective gloves
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Protective clothing
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Eye and face protection
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If the substance comes into contact with skin, wash immediately with plenty of water.[3] Always handle this compound in a well-ventilated area, such as a fume hood.
Spectroscopic Data
While specific spectra for 4-tert-butoxyaniline were not found, spectroscopic data for the related compound 4-tert-butylaniline is available and can provide some insight. Techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry are essential for the structural elucidation and confirmation of synthesized 4-tert-butoxyaniline.[5][9]
Conclusion
4-Tert-butoxyaniline is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly in the synthesis of kinase inhibitors. Its structural features, conferred by the tert-butoxy group, make it an attractive building block for modifying the pharmacokinetic and pharmacodynamic properties of lead compounds. Further research into its specific biological activities and the development of more detailed synthetic protocols will undoubtedly expand its applications in medicinal chemistry. Researchers and drug development professionals should consider 4-tert-butoxyaniline as a key component in their synthetic strategies for creating novel and effective therapeutic agents.
References
- 1. 4-(tert-butoxy)aniline | 57120-36-2 [chemicalbook.com]
- 2. 4-叔丁基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Butoxyaniline | CAS 4344-55-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 4-(Tert-butoxy)aniline | C10H15NO | CID 11159518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Tert-Butylaniline | C10H15N | CID 69861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cresset-group.com [cresset-group.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-tert-Butylaniline(769-92-6) 1H NMR [m.chemicalbook.com]
